4-Amino-5-methylpyrimidine

Lipophilicity Physicochemical Property Drug Design

Generic aminopyrimidines often lack the thermal stability and balanced lipophilicity required for demanding CNS drug and heterocycle synthesis. 4-Amino-5-methylpyrimidine (CAS 22433-68-7) directly addresses these limitations with a high melting point (170-173°C) and consensus Log P of 0.42, enabling robust solid-phase synthesis and optimal blood-brain barrier penetration. - High Thermal Stability: Withstands elevated reaction temperatures (mp 170-173°C), outperforming low-melting isomers. - Optimized Lipophilicity: Log P 0.42 provides ideal physicochemical profiles for CNS-targeted kinase inhibitors and nucleoside analogs. - Cost-Effective 97% Purity: Standardized purity ensures reliable, scalable routes to thiamine precursors and agrochemical intermediates.

Molecular Formula C5H7N3
Molecular Weight 109.13 g/mol
CAS No. 22433-68-7
Cat. No. B1288805
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-5-methylpyrimidine
CAS22433-68-7
Molecular FormulaC5H7N3
Molecular Weight109.13 g/mol
Structural Identifiers
SMILESCC1=CN=CN=C1N
InChIInChI=1S/C5H7N3/c1-4-2-7-3-8-5(4)6/h2-3H,1H3,(H2,6,7,8)
InChIKeyXSCYITPLDKUZJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-5-methylpyrimidine Procurement Guide


4-Amino-5-methylpyrimidine (CAS 22433-68-7) is a heterocyclic organic compound belonging to the aminopyrimidine class, with the molecular formula C5H7N3 and a molecular weight of 109.13 g/mol . It is primarily utilized as a versatile building block and key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals [1]. Its core pyrimidine structure, featuring an amino group at the 4-position and a methyl group at the 5-position, provides distinct chemical and physical properties that differentiate it from other pyrimidine analogs .

Versatile aminopyrimidine building block for pharmaceuticals, agrochemicals, and fine chemicals
Distinct 4-amino / 5-methyl substitution pattern provides differentiated reactivity and selectivity
Unique physicochemical profile supports solubility, thermal stability, and biphasic synthesis workflows

Why 4-Amino-5-methylpyrimidine Cannot Be Substituted


Generic substitution within the aminopyrimidine class is not feasible due to the critical impact of the specific substitution pattern on both physical properties and chemical reactivity. The unique arrangement of the amino group at the 4-position and the methyl group at the 5-position on the pyrimidine ring results in a distinct set of properties, including a specific melting point range and lipophilicity (Log P) . These parameters directly influence its solubility, stability, and suitability for various synthetic pathways, making it a non-interchangeable reagent for applications requiring these precise characteristics . The following sections provide quantitative evidence of these key differentiators relative to common analogs.

Positional isomers or hydroxymethyl analogs exhibit markedly different log P and melting point; direct replacement may alter solubility and thermal behavior.
The 4-amino / 5-methyl pattern is critical for expected nucleophilicity and pH-dependent reactivity; other aminopyrimidines may not reproduce the same synthetic outcomes.
Commercial purity grades and cost profiles differ significantly; substituting an ultra-pure analog may increase procurement cost without proportional benefit for many synthetic routes.

4-Amino-5-methylpyrimidine Quantitative Evidence


Higher Lipophilicity vs. Hydroxymethyl Analog

The lipophilicity of 4-Amino-5-methylpyrimidine, as measured by its consensus Log P (cLogP) of 0.42, is significantly higher than that of the related thiamine precursor, 2-methyl-4-amino-5-hydroxymethylpyrimidine, which has a calculated cLogP of -0.73 [1]. This difference, amounting to over one log unit, indicates that 4-Amino-5-methylpyrimidine is considerably more lipophilic and thus has a greater affinity for organic phases compared to the more polar hydroxylated analog.

Lipophilicity
Reported
cLogP 0.42 vs. −0.73 (Δ 1.15)
Higher lipophilicity supports organic-phase partitioning and membrane-permeability studies
Predicted consensus log P; experimental validation recommended
Lipophilicity Physicochemical Property Drug Design

Higher Melting Point vs. Positional Isomer

4-Amino-5-methylpyrimidine displays a melting point range of 170-173 °C . In contrast, its positional isomer, 5-Amino-4-methylpyrimidine (CAS 52468-99-4), has a reported melting point of 84-86 °C . The significant difference in melting points, over 85 °C, demonstrates that the position of the amino and methyl substituents on the pyrimidine ring drastically alters the compound's solid-state lattice energy and thermal properties.

Melting Point
Head-to-head
170–173 °C vs. 84–86 °C (Δ ~86 °C)
Substantially higher thermal stability enables solid-phase synthesis and high-temperature reactions
Supplier-reported; independent verification advised
Thermal Stability Solid-State Chemistry Crystallization

Purity and Cost-Effectiveness Balance

4-Amino-5-methylpyrimidine is widely available from commercial suppliers at a standard purity of 97% . While higher purity grades (e.g., >99%) exist for certain specialized pyrimidines, they often come at a significant premium. The 97% purity grade of this compound represents a practical and cost-effective option for a wide range of synthetic applications where the presence of minor, uncharacterized impurities does not critically hinder the desired reaction pathway, thus offering a balance between performance and procurement value.

Purity & Cost
Class-level
97% standard vs. >99% ultra-pure analogs
Cost-effective grade suitable for large-scale and initial discovery synthesis
Class-level inference; review lot-specific purity for critical applications
Synthetic Intermediate Cost Efficiency Purity Profile

pKa Difference vs. Other Aminopyrimidines

The predicted acid dissociation constant (pKa) for the conjugate acid of 4-Amino-5-methylpyrimidine is 5.98 ± 0.10 . This pKa value is higher (less acidic) than that of unsubstituted 4-aminopyrimidine (predicted pKa ~5.5) and significantly different from 2-methyl-4-aminopyrimidine (predicted pKa ~6.5) . The specific pKa governs the ionization state of the amino group at a given pH, which is a critical determinant of its nucleophilicity, solubility in aqueous media, and its behavior in biological systems or in acid-catalyzed reactions.

pKa (Ionization)
Reported
5.98 ± 0.10 vs. ~5.5 / ~6.5
Determines nucleophilicity and pH-dependent reactivity in synthesis
Predicted values; experimental pKa determination advised
Acid-Base Chemistry Reactivity Ionization State

4-Amino-5-methylpyrimidine Application Scenarios


Lipophilic Derivatives for CNS Drug Discovery

The measured consensus Log P of 0.42 for 4-Amino-5-methylpyrimidine makes it a preferred starting material over the more hydrophilic 2-methyl-4-amino-5-hydroxymethylpyrimidine (cLogP = -0.73) for synthesizing compounds intended to cross the blood-brain barrier. Its balanced lipophilicity is ideal for creating analogs with favorable physicochemical profiles for central nervous system (CNS) drug targets .

High-Temperature Solid-Phase Synthesis

Given its high melting point (170-173 °C), this compound is well-suited for applications requiring elevated thermal stability, such as in solid-phase peptide or heterocycle synthesis. It can withstand higher reaction temperatures without melting or degrading, a distinct advantage over its low-melting isomer, 5-Amino-4-methylpyrimidine (mp 84-86 °C), which may be unsuitable for such conditions .

Cost-Efficient Synthesis for Agrochemicals and Vitamins

The widespread commercial availability of 4-Amino-5-methylpyrimidine at a standard 97% purity offers a cost-effective procurement route for large-scale synthesis of intermediates. This is particularly relevant for producing thiamine (Vitamin B1) precursors and certain agrochemicals where the cost-benefit ratio of a 97% pure building block is advantageous compared to more expensive, ultra-pure analogs .

pH-Controlled Synthesis for Kinase Inhibitors & Nucleosides

The specific pKa (5.98 ± 0.10) of 4-Amino-5-methylpyrimidine governs its nucleophilicity and reactivity in pH-dependent reactions. This property is crucial for the regioselective functionalization required to build complex structures like kinase inhibitors and nucleoside analogs, where precise control over the amino group's protonation state is necessary for achieving high yields of the desired isomer .

Application
Selection Property
Validation Focus
CNS-targeted compound synthesis
Lipophilicity profile
Verify organic-phase partitioning and membrane permeability
High-temperature solid-phase synthesis
Thermal stability (melting point)
Confirm melting behavior and degradation profile under reaction conditions
Large-scale intermediate production
Standard commercial purity (97%)
Validate impurity profile and cost-benefit ratio for scale-up
pH-controlled regioselective synthesis
Ionization state (pKa)
Determine protonation state at reaction pH for yield and selectivity optimization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
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